Product packaging for methyl N-prop-2-ynylcarbamate(Cat. No.:CAS No. 139372-09-1)

methyl N-prop-2-ynylcarbamate

Cat. No.: B2995938
CAS No.: 139372-09-1
M. Wt: 113.116
InChI Key: TVXCRKVVJMSNLG-UHFFFAOYSA-N
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Description

methyl N-prop-2-ynylcarbamate is a chemical compound with the CAS Number 139372-09-1 and a molecular formula of C5H7NO2 . Its molecular weight is 113.1146 g/mol . This product is offered for research and development purposes . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly prohibited for personal use. Detailed information on the specific research applications, mechanism of action, and biological value of this compound is not well-documented in the available public sources. Researchers are advised to consult the primary scientific literature for further insights into its potential utilities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B2995938 methyl N-prop-2-ynylcarbamate CAS No. 139372-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-prop-2-ynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXCRKVVJMSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl N Prop 2 Ynylcarbamate and Analogs

Preparative Routes via Carbamate (B1207046) Formation and Propargyl Amines

The synthesis of methyl N-prop-2-ynylcarbamate is commonly achieved through the reaction of propargylamine (B41283) with a suitable methylating carbamoylating agent. A direct and efficient method involves the treatment of propargylamine with methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of carbamates from amines and chloroformates is well-established. For instance, a solution of an amine in a suitable solvent, such as dichloromethane, is cooled, and methyl chloroformate is added dropwise. The reaction mixture is then washed to remove byproducts, yielding the desired carbamate in high purity. nih.gov Another approach involves the Schotten-Baumann method, where propargylamine is treated with an acyl chloride in the presence of a sacrificial base like potassium carbonate. researchgate.netresearchgate.net

Three-component coupling reactions, often referred to as A³ coupling (aldehyde, amine, alkyne), provide another versatile route to propargylamines, which can then be converted to the corresponding carbamates. nih.govnih.gov These reactions are often catalyzed by transition metals, such as copper or zinc salts, and allow for the direct synthesis of a wide range of substituted propargylamines from simple precursors. nih.gov

ReactantsReagents/CatalystProductYieldReference
Propargylamine, Methyl ChloroformateBase (e.g., Triethylamine)This compoundHigh nih.gov
Propargylamine, Acyl ChloridePotassium CarbonateN-prop-2-ynylamide48-61% researchgate.net
Aldehyde, Amine, AlkyneCopper or Zinc saltsSubstituted PropargylamineGood to Excellent nih.govnih.gov

Metal-Catalyzed Coupling Reactions Involving the Propynyl (B12738560) Group

The terminal alkyne functionality of this compound is a key feature that allows for a variety of metal-catalyzed coupling reactions, enabling the extension of the carbon skeleton and the introduction of diverse functional groups.

Sonogashira Coupling Strategies for Functionalization

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.org The reactivity of the halide partner generally follows the trend I > OTf > Br > Cl. libretexts.org

The Sonogashira coupling of N-propargylcarbamates with various aryl halides provides a direct route to functionalized arylalkynes. These reactions are often carried out under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Alkyne SubstrateAryl/Vinyl HalideCatalytic SystemProductYieldReference
Terminal AlkyneAryl IodidePd(PPh₃)₂Cl₂, CuI, AmineArylalkyneGood to Excellent nrochemistry.comorganic-chemistry.org
N-propargylcarbamateAryl BromidePd(OAc)₂, P(p-tol)₃, DBUN-(Arylpropargyl)carbamateGood to Excellent nih.gov
5-substituted 3-(prop-2-yn-1-yl)oxolan-2-onesDihaloarenesPalladium catalystMono- and bis-coupling productsVariable nih.gov

Palladium-Catalyzed Cyclization and Cascade Reactions in Heterocycle Synthesis

Palladium catalysts are highly effective in promoting the cyclization of N-propargylcarbamates to form a variety of heterocyclic structures. nih.govacs.orgmdpi.comdivyarasayan.orgvu.nl These reactions often proceed through an intramolecular carbopalladation or aminopalladation of the alkyne, followed by further transformations.

Intramolecular hydroamination of propargylic carbamates catalyzed by palladium(II) acetate (B1210297) provides a route to oxazolidinones. acs.org Furthermore, palladium-catalyzed cascade reactions, which involve a sequence of bond-forming events in a single operation, have been developed for the efficient synthesis of complex polycyclic N-fused heterocycles. nih.govvu.nl These cascades can be initiated by the coupling of an aryl halide with the propargyl group, followed by an intramolecular cyclization. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Derivatization

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.comscielo.brnih.gov The propargyl group of this compound serves as an excellent substrate for this transformation, allowing for its facile derivatization with a wide range of azide-containing molecules. nih.govjenabioscience.comresearchgate.net

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent such as sodium ascorbate. jenabioscience.comresearchgate.net The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad spectrum of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govjenabioscience.com

AlkyneAzide (B81097)Catalyst/ReagentsProductYieldReference
This compoundOrganic AzideCuSO₄, Sodium Ascorbate1,4-disubstituted 1,2,3-triazoleHigh jenabioscience.comresearchgate.net
N-(prop-2-yn-1-yl)-1H-indole-2-carboxamideAzide derivativesCopper(I)N-phenylacetamide-1,2,3-triazole-indole-2-carboxamideSatisfactory mdpi.com
Ethyl 2-azidoacetateTerminal acetylenes from natural productsCu(I)1,4-disubstituted 1,2,3-triazoles50-80% scielo.br

Synthesis of Polymeric Structures Incorporating Carbamate-Propynyl Units

The bifunctional nature of this compound, possessing both a polymerizable carbamate group and a reactive propargyl moiety, makes it a potential monomer for the synthesis of functional polymers. While the direct polymerization of this compound is not extensively reported, the synthesis of polymers containing carbamate linkages is a well-established field. nih.govmdpi.comnih.govsci-hub.se

Poly(amidoamines) are synthesized via the aza-Michael polyaddition of amines with bisacrylamides. mdpi.com Poly(propylene fumarate) is synthesized via a two-step reaction of diethyl fumarate (B1241708) and propylene (B89431) glycol. nih.govnih.gov The synthesis of high molecular weight poly(methyl methacrylate) has been achieved through various radical polymerization techniques. mdpi.com These methodologies could potentially be adapted for the polymerization of monomers containing carbamate-propynyl units. The propargyl group in the resulting polymer would then be available for post-polymerization modification, for example, via click chemistry, to introduce a variety of functionalities.

Polymerization MethodMonomersResulting PolymerReference
Aza-Michael PolyadditionBifunctional amines, BisacrylamidesPolyamidoamines mdpi.com
Two-step reactionDiethyl fumarate, Propylene glycolPoly(propylene fumarate) nih.govnih.gov
Free Radical PolymerizationMethyl methacrylatePoly(methyl methacrylate) mdpi.com

Stereoselective Synthesis Approaches for Substituted Propargylcarbamates

The development of stereoselective methods for the synthesis of chiral propargylcarbamates is of great importance, as chirality often plays a crucial role in the biological activity of molecules. Asymmetric synthesis of propargylamines, which are precursors to propargylcarbamates, has been achieved through various catalytic methods. mdpi.comorganic-chemistry.orgthieme-connect.de

One common approach involves the asymmetric addition of alkynes to imines, catalyzed by chiral metal complexes or organocatalysts. mdpi.comorganic-chemistry.org For example, a highly syn-selective catalytic asymmetric Mannich reaction of C-alkynyl imines can provide propargylamines with two adjacent stereogenic centers. mdpi.comorganic-chemistry.org

Furthermore, the enantioselective synthesis of chiral propargyl alcohols, which can be converted to the corresponding carbamates, is another important strategy. rsc.orgnih.govnih.govmdpi.com This can be achieved through the asymmetric alkynylation of aldehydes catalyzed by chiral ligands in combination with metal salts like zinc triflate. mdpi.com Kinetic resolution of racemic tertiary propargylic alcohols has also been reported, providing access to enantioenriched propargylic alcohols. rsc.org

Reaction TypeSubstratesCatalyst/Chiral AuxiliaryProductEnantiomeric/Diastereomeric ExcessReference
Asymmetric Mannich ReactionC-alkynyl imines, α-substituted β-keto estersChiral Brønsted basesyn-PropargylaminesHigh mdpi.comorganic-chemistry.org
Asymmetric AlkynylationAldehydes, Terminal AlkynesZn(OTf)₂, Chiral Ligand (e.g., (S)-SEGPHOS)Chiral Propargyl Alcoholsup to 12:88 er mdpi.com
Kinetic ResolutionRacemic Tertiary Propargylic AlcoholsPd/H⁺ cocatalystChiral Tertiary Propargylic Alcohols93–>99% ee rsc.org
Photoredox/Cobalt-Catalyzed PropargylationAldehydes, Racemic Propargyl CarbonatesChiral Cobalt CatalystHomopropargyl AlcoholsHigh nih.gov

Photochemical Transformations of Propynyl-Substituted Systems

The study of photochemical reactions offers a powerful tool for the synthesis of complex molecular architectures, often providing pathways to structures that are not readily accessible through thermal methods. In the context of propynyl-substituted systems, the unique electronic properties of the alkyne moiety play a crucial role in dictating the course of these light-induced transformations. While direct photochemical studies on this compound are not extensively documented in the reviewed literature, the photochemical behavior of analogous propynyl-substituted compounds and carbamates provides significant insight into potential reaction pathways.

Research into the photochemistry of prop-2-ynyl substituted 4-aminomethyl- and 4-oxymethyl-2(5H)-furanones has revealed that the propargyl group can direct the reaction towards cyclization, forming spirocyclic products upon irradiation. tum.de This is in contrast to the analogous prop-2-enyl (allyl) substituted systems, which typically undergo intramolecular [2+2] photocycloaddition reactions. tum.de This suggests that the triple bond of the propargyl group in compounds like this compound could facilitate intramolecular cyclization pathways under photochemical conditions.

Furthermore, the carbamate functional group itself is known to be photolabile. Studies on various carbamate derivatives have demonstrated that UV irradiation can induce cleavage of the carbamate bond. For instance, the photodecomposition of the carbamate pesticide carbofuran (B1668357) proceeds via cleavage of the carbamate group as the initial step. dss.go.th Similarly, photoremovable protecting groups based on carbamate linkages have been developed, which release free amines upon irradiation. rsc.org This inherent photosensitivity of the carbamate moiety suggests that photochemical transformations of this compound could also involve reactions originating from the excitation of the carbamate portion of the molecule.

While not direct photochemical transformations of the carbamate, visible-light-induced reactions of N-propargyl aromatic amines have been shown to lead to the formation of quinoline (B57606) derivatives through cascade addition/cyclization reactions. researchgate.netacs.org These studies highlight the reactivity of the N-propargyl group in facilitating the construction of heterocyclic systems under photo-induced conditions.

Considering these precedents, the photochemical transformation of this compound and its analogs could potentially proceed through several competing or sequential pathways. These may include intramolecular cyclization initiated by the excitation of the propynyl group, or cleavage and subsequent rearrangement reactions driven by the photolability of the carbamate function. The specific reaction products and their yields would likely be dependent on factors such as the solvent, the presence of photosensitizers, and the specific substitution pattern of the analog.

The following table summarizes the photochemical behavior of related propynyl and carbamate systems, which can be used to infer the potential reactivity of this compound.

Compound ClassPhotochemical ReactionProductsReference
Prop-2-ynyl substituted 2(5H)-furanonesIntramolecular cyclizationSpiro products tum.de
Carbamate pesticides (e.g., carbofuran)PhotodecompositionCleavage of carbamate group dss.go.th
Phenacyl carbamatesPhotoremovable protectionFree amines rsc.org
N-propargyl aromatic aminesVisible-light-induced cascade reactionQuinolines researchgate.netacs.org

Table 1: Summary of Photochemical Reactions of Related Systems

Detailed research into the direct photolysis and photosensitized reactions of this compound would be necessary to fully elucidate its photochemical behavior and to harness its synthetic potential in this area.

Exploration of Reactivity and Mechanistic Pathways

Alkyne-Mediated Transformations and Cycloadditions

The terminal alkyne group in methyl N-prop-2-ynylcarbamate is a versatile handle for numerous transformations, particularly cycloaddition reactions. These reactions are fundamental in constructing complex molecular architectures.

One notable transformation is the strain-promoted alkyne-nitrone cycloaddition (SPANC). When the propargyl carbamate (B1207046) moiety is incorporated into a cyclooctyne (B158145) scaffold, it can undergo a click reaction with a nitrone. This reaction forms an N-alkylated isoxazoline (B3343090) cycloadduct, which can then initiate a post-cycloaddition 1,4-elimination cascade, leading to the release of a payload linked through the carbamate. This process highlights the dual role of the propargyl carbamate system in both facilitating the cycloaddition and triggering a subsequent cleavage reaction acs.org. The kinetics of such reactions can be significantly enhanced by introducing an α-carbonyl group to the nitrone, which is beneficial for applications under physiological conditions acs.org.

Transition metal catalysis, particularly with gold and copper, is pivotal in activating the alkyne for various cyclizations. Gold-catalyzed reactions of N-propargylamides, which are structurally related to this compound, can lead to the formation of 5-oxazole ketones through a radical-involved intramolecular cyclization nih.govorganic-chemistry.org. Similarly, N-propargyl tryptamine (B22526) derivatives undergo gold-catalyzed dearomative spirocyclizations chemrxiv.org. Copper catalysts are effective in promoting decarboxylative cyclization of cyclic propargylic carbamates with other molecules to form complex heterocyclic systems like 2,3-indole-fused 1,4-diazocines acs.org.

Furthermore, the alkyne can participate in [3+2] cycloaddition reactions. For instance, pyridazinium ylides react with alkynes like dimethylacetylenedicarboxylate (DMAD) and methyl propiolate in a regioselective manner to form pyrrolopyridazine derivatives nih.gov. These transformations showcase the utility of the alkyne group in synthesizing diverse heterocyclic compounds.

Table 1: Examples of Alkyne-Mediated Reactions with Propargyl Carbamate Analogs

Reaction Type Catalyst/Reagent Product Type Ref.
Strain-Promoted Cycloaddition Nitrone Isoxazoline cycloadduct with payload release acs.org
Intramolecular Cyclization Gold Catalyst / Oxidant 5-Oxazole Ketone nih.govorganic-chemistry.org
Decarboxylative Cyclization Copper Catalyst 2,3-Indole-fused 1,4-diazocine acs.org
[3+2] Cycloaddition Pyridazinium Ylide Pyrrolopyridazine nih.gov

Influence of the Carbamate Group on Directed Reactivity

The carbamate group is not merely a passive component of the molecule; it actively influences the regioselectivity and efficiency of reactions by acting as a directing group. This is particularly evident in transition-metal-catalyzed processes where the carbamate can coordinate to the metal center, guiding the catalytic cycle to a specific outcome.

In nickel-catalyzed hydroarylation of internal alkynes, a carbamate directing group at the propargylic position has been shown to control the regioselectivity of the addition of an aryl group across the alkyne acs.org. The carbamate moiety can also be instrumental in chelation-assisted, nickel-catalyzed carboamination reactions for the synthesis of quinolones rsc.org. The aryl O-carbamate group is recognized as one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry, facilitating regioselective functionalization of aromatic rings acs.orgnih.gov.

The directing effect of the carbamate is also observed in palladium-catalyzed reactions. For example, in the intramolecular addition of carbamoyl (B1232498) chlorides across alkynes, the reaction pathway is influenced by the carbamate tether researchgate.net. The carbamate's ability to coordinate with the metal catalyst can stabilize transition states and lower activation barriers, thereby directing the course of the reaction. This directing ability is crucial for achieving high regio- and stereoselectivity in the synthesis of complex molecules acs.orgacs.org.

Intramolecular Reaction Dynamics and Intermediate Analysis

The interplay between the alkyne and carbamate functionalities facilitates a range of intramolecular reactions. Understanding the dynamics and intermediates of these reactions is key to controlling product formation.

Gold-catalyzed intramolecular cyclizations of N-propargylamides proceed through the formation of key vinyl-gold intermediates organic-chemistry.org. These reactive species can then be trapped by nucleophiles or undergo further transformations. For instance, in the synthesis of 5-oxazole ketones, the vinyl-gold intermediate is attacked by a nitrogen monoxide (NO) radical organic-chemistry.org. Similarly, in the spirocyclization of N-propargyl tryptamines, a spirocyclic vinylgold intermediate is formed, which can then evolve through different pathways depending on the substitution pattern of the indole (B1671886) ring chemrxiv.org.

The cyclization of carbamate prodrugs often involves a rate-limiting step that can shift between the formation of a cyclic tetrahedral intermediate and the departure of the leaving group, depending on the reaction conditions and the nature of the leaving group mdpi.com. In some cases, the release mechanism proceeds through an elimination-addition pathway rather than a direct cyclization mdpi.com.

Carboxylative cyclization of propargylamines, which are structurally similar to this compound, can be catalyzed by silver or gold complexes to form 2-oxazolidinones. Mechanistic studies on these reactions have identified key intermediates such as alkenylgold(I) complexes, which are formed by the addition of the catalyst to the alkyne researchgate.netosti.gov. The subsequent reaction with carbon dioxide (or a carbamate salt as a CO2 source) leads to the cyclized product researchgate.netoup.com.

Computational and Experimental Mechanistic Studies for Reaction Optimization

A synergistic approach combining computational modeling and experimental studies provides deep insights into the reaction mechanisms of this compound and related compounds, enabling the optimization of reaction conditions for desired outcomes.

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction pathways at the molecular level mdpi.com. DFT calculations can be used to model potential energy surfaces, identify transition states, and quantify activation energies, which helps in understanding the feasibility of different mechanistic pathways mdpi.comnih.gov. For instance, computational studies have been employed to investigate the Pd-catalyzed formation of carbamates, confirming the necessity of a catalyst and detailing the mechanistic steps of ligand dissociation, intermediate formation, and hydrogenation mdpi.com. Similarly, DFT calculations have been used to study the addition–cyclization–isomerization reactions of propargyl cyanamides, revealing multi-step reaction pathways researchgate.net.

Experimental mechanistic studies, such as kinetic analysis and control experiments, provide crucial validation for computationally proposed mechanisms. For example, in the gold-catalyzed cyclization of N-propargylamides, control experiments confirmed that the carbonyl oxygen in the final product originated from water, providing key insight into the reaction mechanism organic-chemistry.org. Kinetic studies of the carboxylative cyclization of propargylamines have helped to understand the role of different species in the catalytic cycle, such as the protonation of the key gold-vinyl intermediate being a rate-determining step osti.gov.

The Molecular Electron Density Theory (MEDT) is another computational framework used to study cycloaddition reactions, classifying them based on the electronic characteristics of the reactants and the flow of electron density during the reaction luisrdomingo.commdpi.com. Such studies help in predicting the reactivity and selectivity of cycloaddition reactions involving the alkyne moiety of this compound.

By combining these computational and experimental approaches, researchers can gain a comprehensive understanding of the factors governing the reactivity of this compound, leading to the development of more efficient and selective synthetic methodologies.

Table 2: Compound Names Mentioned

Compound Name
This compound
dimethylacetylenedicarboxylate (DMAD)
methyl propiolate
Carbaryl
Isoprocarb
Carbofuran (B1668357)
Rivastigmine
Irinotecan
Ritonavir
Danoprevir

Applications in Complex Molecular Architecture and Functional Materials

Building Block for Complex Organic Molecules

The propargyl group is a highly versatile moiety in organic synthesis, and its presence in methyl N-prop-2-ynylcarbamate makes this compound a valuable precursor for creating more elaborate molecular structures. The terminal alkyne can undergo a variety of transformations, including carbon-carbon bond-forming reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are fundamental for constructing complex carbon skeletons. Furthermore, the alkyne can be hydrated to form a ketone or reduced to either an alkene or an alkane, providing pathways to a diverse array of functionalized molecules. The carbamate (B1207046) group, in turn, offers a handle for further modifications or can act as a directing group in certain synthetic transformations.

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Pyrroles, Triazoles, Oxazoles)

The terminal alkyne of this compound is a key functional group for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Pyrroles: While direct synthesis of pyrroles from simple carbamates is not a standard transformation, terminal alkynes, in general, are precursors for pyrrole (B145914) synthesis through various methods. For instance, rhodium-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles (which can be formed from terminal alkynes) with alkenyl alkyl ethers can yield substituted pyrroles. nih.gov

Triazoles: The most prominent application of terminal alkynes in heterocyclic synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." this compound can react with a wide range of organic azides to produce 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. beilstein-journals.orgnih.govnih.gov This reaction is known for its mild conditions and tolerance of a broad array of functional groups. beilstein-journals.org The resulting triazole ring is a stable aromatic system found in many biologically active compounds. The general scheme for such a reaction is presented below:

Reactant 1Reactant 2CatalystProduct
This compoundOrganic Azide (B81097) (R-N₃)Copper(I)1-R-4-(carbamoylmethyl)-1,2,3-triazole

Oxazoles: The synthesis of oxazoles can be achieved from propargyl amides through cycloisomerization reactions, often mediated by acids or transition metals like gold or zinc. acs.orgnih.govijpsonline.comacs.org Although this compound is a carbamate and not an amide, related transformations of propargylic systems suggest the potential for developing analogous cyclization strategies to access oxazole (B20620) derivatives. For example, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can yield 2,5-disubstituted oxazoles. organic-chemistry.org

Contribution to Natural Product Analog Synthesis

The propargyl group is a valuable building block in the synthesis of natural products and their analogs due to its ability to participate in a wide range of chemical transformations. nih.govbohrium.commdpi.comresearchgate.net The introduction of a propargyl moiety, such as that from this compound, into a molecule allows for subsequent elaboration to construct complex ring systems or to introduce other functional groups found in natural products. The carbamate functionality can also be a key structural element or a precursor to an amine, which is a common feature in many alkaloids and other biologically active natural products.

Integration into Bioconjugate Chemistry Frameworks (e.g., Chitosan (B1678972) Modification)

The terminal alkyne of this compound is an ideal functional group for bioconjugation via the CuAAC reaction. This "click" reaction allows for the covalent attachment of the carbamate to biomolecules that have been functionalized with an azide group.

Chitosan, a biocompatible and biodegradable polysaccharide, possesses primary amine groups that can be modified to introduce azide functionalities. Subsequent reaction with this compound via CuAAC would result in a chitosan derivative bearing the methyl carbamate group. plos.orgresearchgate.net Such modifications can alter the physicochemical properties of chitosan, such as its solubility and self-assembly behavior, making it suitable for applications in drug delivery and tissue engineering. The general approach for such a modification is outlined in the following table:

StepDescription
1. Azide Functionalization of ChitosanThe primary amine groups of chitosan are reacted with an azide-containing reagent to introduce azide groups onto the polymer backbone.
2. Click ReactionThe azide-functionalized chitosan is reacted with this compound in the presence of a copper(I) catalyst to form a stable triazole linkage.

This strategy has been successfully employed to create a variety of functionalized chitosan derivatives for biomedical applications. researchgate.netnih.gov

Development of Advanced Polymer Systems with Defined Structures

Monomers containing terminal alkyne groups are valuable for the synthesis of advanced polymer systems. The alkyne group can undergo polymerization through various mechanisms, including metathesis and insertion polymerization, to produce polymers with conjugated backbones and interesting electronic and optical properties. nih.govoborolabs.com

Furthermore, the alkyne functionality of this compound can be used in post-polymerization modification. A polymer with pendant azide groups can be readily modified by "clicking" this compound onto the polymer chain. This approach allows for the precise introduction of the methyl carbamate functionality along the polymer backbone, enabling the synthesis of well-defined functional polymers. The synthesis of polymers with pendant alkyne groups is an active area of research for creating novel materials. rsc.orgnih.gov

Utilization in Specialty Chemical and Material Production

The dual functionality of this compound makes it a candidate for the production of specialty chemicals and materials. For instance, propargyl carbamates have been used in the synthesis of functionalized metal-organic frameworks (MOFs). scispace.comrsc.orgaip.orgmdpi.com In such materials, the carbamate group can coordinate to metal centers, while the terminal alkyne remains available for post-synthetic modification, such as the attachment of catalytic nanoparticles or other functional molecules. The propargyl carbamate moiety has also been explored for its ability to reduce gold(III) to gold(0), leading to the formation of gold nanoparticles on various supports. rsc.org

Role in Chemical Biology and Advanced Biomedical Research

Design and Synthesis of Enzyme Modulators as Chemical Probes

The design of chemical probes is a cornerstone of chemical biology, enabling the study of enzyme function and the identification of new therapeutic targets. The methyl N-prop-2-ynylcarbamate structure incorporates key features that are highly advantageous for the creation of such probes. Carbamates are recognized as a class of "soft" electrophiles that can act as covalent inhibitors for certain enzymes, particularly serine hydrolases. nih.gov The mechanism of inhibition involves the carbamylation of a nucleophilic residue, often a serine, in the enzyme's active site, leading to its inactivation. This covalent modification can be designed to be irreversible or slowly reversible, providing a means to modulate enzyme activity durably.

The propargyl group (prop-2-ynyl) in this compound serves as a bioorthogonal handle. nih.govacs.org Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The terminal alkyne of the propargyl group is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "click chemistry". nih.govacs.orgnih.gov This allows for the attachment of reporter molecules, such as fluorophores or biotin, to the enzyme-inhibitor complex. This two-step approach, where the carbamate (B1207046) first targets and covalently binds to the enzyme and the alkyne handle is then "clicked" with a reporter molecule, is a powerful strategy for activity-based protein profiling (ABPP). ABPP allows for the visualization and identification of active enzymes in complex biological samples.

The synthesis of such probes often involves the reaction of propargylamine (B41283) with an appropriate chloroformate to form the carbamate linkage. The modular nature of this synthesis allows for the creation of a library of probes with varying reactivity and selectivity by modifying the carbamate portion of the molecule.

Feature Role in Chemical Probe Design Relevant Chemical Reaction
CarbamateCovalent modification of enzyme active sitesCarbamylation of serine residues
Propargyl GroupBioorthogonal handle for reporter taggingAzide-Alkyne "Click" Chemistry

Exploration of Carbamate Functionality in Structure-Activity Relationship Studies (Excluding Biological Efficacy/Clinical Data)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its interactions with a biological target. The carbamate functionality within a molecule like this compound is a key point for SAR exploration. The electronic and steric properties of the substituents on the carbamate nitrogen and oxygen can be systematically varied to probe the binding pocket of a target enzyme. nih.govacs.org

For instance, modifying the methyl group to larger alkyl or aryl groups can provide information about the size and nature of the hydrophobic pockets near the active site. Similarly, altering the propargyl group could influence binding affinity and selectivity. The inherent reactivity of the carbamate itself is a crucial factor in SAR. The stability of the carbamate bond can be tuned by the electronic nature of its substituents, which in turn affects its ability to act as an effective covalent modifier of the target enzyme. scispace.com

In the context of SAR, researchers might synthesize a series of analogs of this compound to investigate how these structural changes affect target engagement, without necessarily focusing on the downstream biological effects. This could involve measuring the rate of enzyme inactivation or the binding affinity of the different analogs. Such studies are critical for optimizing the potency and selectivity of a lead compound. For example, in the development of inhibitors for histone deacetylases (HDACs), a related class of propargylamine-based compounds was systematically modified to understand the structural requirements for selective inhibition. nih.gov

Structural Modification Potential SAR Insight
Altering the N-alkyl groupProbing hydrophobic interactions in the binding site
Modifying the propargyl groupInvestigating steric tolerance and potential for additional interactions
Changing carbamate electronicsTuning the reactivity and stability of the covalent bond formation

Development of Biologically Active Scaffolds for Mechanistic Studies (Excluding Direct Biological Activity Reporting)

Beyond its role as a simple inhibitor, the this compound scaffold can be elaborated into more complex molecules designed for mechanistic studies. The propargyl group provides a convenient attachment point for other chemical entities, allowing for the construction of bifunctional molecules. For example, the alkyne can be used to link the carbamate-containing molecule to a known ligand for a different protein, creating a molecule capable of bringing two proteins into close proximity. This can be used to study protein-protein interactions or to induce a specific cellular event.

Furthermore, the propargyl carbamate moiety has been incorporated into more advanced chemical biology tools, such as "click-to-release" systems. In one such design, a propargyl carbamate was part of a cyclooctyne (B158145) scaffold, where a bioorthogonal reaction triggers the cleavage of the carbamate and the release of a cargo molecule. acs.org This type of system is invaluable for studying the spatiotemporal aspects of drug action, as the release of the active molecule can be controlled by the addition of a specific trigger.

The development of such scaffolds is focused on understanding the underlying mechanisms of biological processes. The goal is not necessarily to create a therapeutically active molecule, but rather a tool that allows researchers to dissect complex biological pathways with high precision.

Carbamates as Peptide Bond Surrogates in Peptidomimetic Research

Peptides are important signaling molecules in a wide range of biological processes. However, their use as therapeutic agents is often limited by their poor metabolic stability, as they are rapidly degraded by proteases. To overcome this limitation, medicinal chemists have developed peptidomimetics, which are molecules that mimic the structure and function of peptides but are more resistant to degradation.

The carbamate group is widely recognized as an excellent surrogate for the amide bond found in peptides. acs.orgnih.govresearchgate.net Replacing an amide bond with a carbamate linkage can confer resistance to proteolysis while maintaining the key hydrogen bonding interactions necessary for biological activity. The carbamate linkage is also able to impose some conformational constraints on the molecule, which can be beneficial for binding to a specific target.

Theoretical and Computational Chemistry Insights

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations are pivotal in elucidating the intricate details of the electronic structure and bonding within methyl N-prop-2-ynylcarbamate. These studies, often employing methods like Density Functional Theory (DFT), provide a foundational understanding of the molecule's geometry, charge distribution, and orbital interactions.

The carbamate (B1207046) functional group (-NHCOO-) is characterized by a planar arrangement of the nitrogen, carbonyl carbon, and the two oxygen atoms. This planarity arises from the delocalization of the nitrogen lone pair electrons into the π-system of the carbonyl group. nih.gov This resonance leads to a partial double bond character in the C-N bond and a polarization of the carbonyl group, with the oxygen atom bearing a partial negative charge and the carbon a partial positive charge. acs.orgnih.gov Computational studies on similar carbamates have quantified these characteristics, revealing C-N bond lengths intermediate between a typical single and double bond. nih.gov

The prop-2-ynyl group (propargyl group) introduces a region of high electron density due to the carbon-carbon triple bond. researchgate.netwikipedia.org The terminal alkyne C-H bond is also notable for its slight acidity compared to alkane C-H bonds. Quantum chemical calculations can map the electrostatic potential surface of the molecule, visually representing the electron-rich and electron-poor regions.

The electronic structure of this compound is a composite of the electronic features of the methyl, carbamate, and propargyl moieties. The electron-withdrawing nature of the propargyl group can influence the electron density on the adjacent nitrogen atom, which in turn affects the degree of resonance within the carbamate group. researchgate.net High-level quantum mechanical calculations can provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Table 1: Predicted Geometrical Parameters for this compound from Quantum Mechanical Calculations The following data is illustrative and based on typical values for similar functional groups.

Parameter Bond/Angle Predicted Value
Bond Lengths C=O ~ 1.22 Å
C-N (carbamate) ~ 1.35 Å
N-C (propargyl) ~ 1.46 Å
C≡C ~ 1.21 Å
C-H (alkyne) ~ 1.06 Å
Bond Angles O=C-N ~ 125°
C-N-C ~ 120°
N-C-C (propargyl) ~ 110°
C-C≡C ~ 178°

Reaction Pathway Modeling and Energy Landscape Analysis

For the carbamate moiety, a common reaction is hydrolysis, which can be acid or base-catalyzed, leading to the formation of an amine, carbon dioxide, and an alcohol. nih.gov Theoretical modeling of this process would involve calculating the energy profile of the reaction coordinate, starting from the reactants, passing through the transition state(s), and ending with the products. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the rate of the reaction.

The propargyl group offers several avenues for chemical transformation. The carbon-carbon triple bond can undergo addition reactions, such as hydrogenation, halogenation, or hydration. rsc.org The terminal alkyne proton can be abstracted by a strong base, forming a propargyl anion, which is a potent nucleophile. researchgate.net Reaction pathway modeling can be used to compare the energetics of these different reaction channels, predicting which reactions are more likely to occur under specific conditions.

Energy landscape analysis provides a comprehensive view of all the possible chemical species (reactants, intermediates, products) and the transition states that connect them. mdpi.com For this compound, this would reveal the relative stabilities of different isomers and the energy barriers for their interconversion. Such studies are invaluable for understanding the reactivity and degradation pathways of the molecule.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table represents a conceptual energy landscape for a generic reaction.

Species Description Relative Energy (kcal/mol)
Reactants This compound + Reagent 0.0
Transition State 1 First energy barrier +25.0
Intermediate A short-lived intermediate species +5.0
Transition State 2 Second energy barrier +15.0
Products Final products of the reaction -10.0

Conformational Analysis and Spectroscopic Property Prediction

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers to rotation around the single bonds. nih.gov

A key conformational feature of carbamates is the rotation around the C-N bond. Due to its partial double bond character, this rotation is hindered, and the molecule can exist as a mixture of syn and anti conformers. nih.govnd.edu The relative energies of these conformers are influenced by steric and electronic effects. nd.edu Additionally, rotation is possible around the N-C and C-C single bonds of the propargyl group. Computational methods can systematically explore the potential energy surface of the molecule to locate the low-energy conformers and the transition states that separate them.

Once the stable conformers are identified, their spectroscopic properties can be predicted. nih.gov For instance, the vibrational frequencies corresponding to the stretching and bending of different bonds can be calculated, which allows for the theoretical prediction of the infrared (IR) spectrum. acs.org Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed, providing a theoretical counterpart to experimental NMR data. researchgate.net These predictions are invaluable for interpreting experimental spectra and for confirming the structure of the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound These are typical frequency ranges and are not specific to this molecule.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
C=O (carbamate) Stretching 1700 - 1750
N-H (if present) Stretching 3300 - 3500
C-N (carbamate) Stretching 1250 - 1350
C≡C (alkyne) Stretching 2100 - 2260
≡C-H (alkyne) Stretching 3250 - 3350

Molecular Dynamics Simulations for Structural Dynamics

While quantum mechanical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes. youtube.com

An MD simulation of this compound would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic its behavior in solution. bioinformaticsreview.com The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds.

From these simulations, a wealth of information can be extracted. For example, the conformational flexibility of the molecule can be studied by monitoring the changes in dihedral angles over time. The interactions between the molecule and the solvent, such as the formation and breaking of hydrogen bonds, can be analyzed. acs.org MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation.

For a molecule like this compound, MD simulations could be used to study how it interacts with other molecules, such as biological macromolecules or other chemical species in a mixture. This can provide valuable information on its potential biological activity or its behavior in a complex chemical environment.

Table 4: Typical Parameters for a Molecular Dynamics Simulation of a Small Organic Molecule This table provides a general overview of MD simulation setup.

Parameter Description Typical Value/Setting
Force Field A set of parameters to describe the potential energy of the system AMBER, CHARMM, GROMOS
Solvent Model A model to represent the solvent molecules TIP3P, SPC/E for water
Ensemble The statistical mechanical ensemble to be simulated NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature)
Temperature The temperature at which the simulation is run 298 K (room temperature)
Pressure The pressure at which the simulation is run (for NPT) 1 atm
Time Step The time interval between successive steps in the simulation 1-2 femtoseconds
Simulation Length The total duration of the simulation Nanoseconds to microseconds

Advanced Analytical Techniques in Characterization and Monitoring

In-Situ Spectroscopic Methods for Reaction Progress Monitoring (e.g., NMR, IR)

Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy allows for the continuous monitoring of a reaction mixture directly within the NMR spectrometer. This technique provides detailed structural information on reactants, intermediates, and products as the reaction progresses. For the synthesis of methyl N-prop-2-ynylcarbamate, key proton (¹H) and carbon (¹³C) NMR signals can be tracked over time.

For instance, the disappearance of signals corresponding to the starting materials and the concurrent appearance of signals for this compound can be quantified to determine reaction rates. The expected characteristic chemical shifts for this compound are summarized in the table below. These values are predicted based on the analysis of similar chemical structures and standard chemical shift ranges. libretexts.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AtomProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
-C≡CH~2.2 - 2.5~70 - 75
-C≡CHN/A~78 - 82
-CH₂-~4.0 - 4.2~30 - 35
N-H~5.0 - 5.5 (broad)N/A
C=ON/A~155 - 158
O-CH₃~3.6 - 3.8~52 - 55

Infrared (IR) Spectroscopy:

In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another invaluable technique for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be observed.

During the synthesis of this compound, the formation of the carbamate (B1207046) group and the consumption of reactants can be followed by monitoring specific IR absorption bands. Key characteristic vibrational frequencies for this compound are outlined in the table below.

Table 2: Characteristic FT-IR Absorption Bands for this compound. rsc.org
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching~3300 - 3400
C≡C-HStretching~3250 - 3350
C-H (sp³)Stretching~2850 - 3000
C≡CStretching~2100 - 2150
C=O (carbamate)Stretching~1690 - 1720
N-HBending~1510 - 1550
C-OStretching~1220 - 1260

Mass Spectrometry for Structural Confirmation of Derivatives

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. When this compound is used in further synthetic steps to create derivatives, MS is employed to confirm the successful modification.

Electron Ionization (EI) is a common ionization technique that can lead to characteristic fragmentation patterns, providing a "fingerprint" for the molecule. The fragmentation of this compound and its derivatives would be expected to involve cleavages at the carbamate linkage and the propargyl group. A plausible fragmentation pattern for the parent compound is presented below.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound.
Fragment Ion (m/z)Proposed Structure/Loss
127[M]⁺ (Molecular Ion)
96[M - OCH₃]⁺
68[M - COOCH₃]⁺
59[COOCH₃]⁺
39[C₃H₃]⁺ (Propargyl cation)

Chromatographic Purity Assessment in Synthetic Protocols

Ensuring the purity of a synthesized compound is paramount. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the purity assessment of carbamates.

A typical method for analyzing this compound would involve reverse-phase HPLC, where the compound is separated from impurities based on its polarity. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. epa.govepa.govnih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities or by-products.

Table 4: Typical HPLC Parameters for the Analysis of N-Methylcarbamates. epa.govepa.govnih.gov
ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water
Flow Rate0.8 - 1.2 mL/min
DetectionUV at 220-230 nm
Injection Volume5 - 20 µL

Environmental Transformation and Fate in Chemical Research

Q & A

Q. How can AI enhance experimental design for this compound without compromising reproducibility?

  • Methodological Answer :
  • Active Learning Algorithms : Use platforms like TensorFlow or PyTorch to iteratively predict optimal reaction conditions.
  • Explainable AI (XAI) : Implement SHAP values or LIME to interpret model decisions and avoid "black box" biases.
  • Hybrid Workflows : Pair AI-generated hypotheses with manual validation to ensure robustness .

Q. What ethical safeguards are critical when publishing this compound research with dual-use potential?

  • Methodological Answer :
  • Dual-Use Review : Submit protocols to institutional biosafety committees (IBCs) for risk assessment.
  • Data Anonymization : Omit synthesis details that could enable weaponization.
  • Transparency : Disclose funding sources and potential conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.